molecular formula C8H6N2O B1283386 2-Amino-5-formylbenzonitrile CAS No. 22782-40-7

2-Amino-5-formylbenzonitrile

Cat. No.: B1283386
CAS No.: 22782-40-7
M. Wt: 146.15 g/mol
InChI Key: XAAOIISWHPZUEL-UHFFFAOYSA-N
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Description

2-Amino-5-formylbenzonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a formyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylbenzonitrile typically involves the formylation of 2-Aminobenzonitrile. One common method is the Vilsmeier-Haack reaction, where 2-Aminobenzonitrile reacts with a formylating agent such as N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:

2-Aminobenzonitrile+DMF+POCl3This compound\text{2-Aminobenzonitrile} + \text{DMF} + \text{POCl}_3 \rightarrow \text{this compound} 2-Aminobenzonitrile+DMF+POCl3​→this compound

The reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-formylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: 2-Amino-5-carboxybenzonitrile.

    Reduction: 2-Amino-5-hydroxymethylbenzonitrile.

    Substitution: Derivatives with substituted amino groups.

Scientific Research Applications

2-Amino-5-formylbenzonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-formylbenzonitrile involves its interaction with various molecular targets. The amino and formyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    2-Aminobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Aminobenzonitrile: The amino group is positioned differently, affecting its chemical behavior.

    2-Formylbenzonitrile: Lacks the amino group, limiting its applications in biological studies.

Uniqueness: 2-Amino-5-formylbenzonitrile is unique due to the presence of both amino and formyl groups on the benzene ring, providing a versatile platform for various chemical transformations and applications in multiple fields.

Properties

IUPAC Name

2-amino-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567775
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22782-40-7
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-formylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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